molecular formula C20H25NO5 B1160789 Prometaphanine CAS No. 6858-85-1

Prometaphanine

Cat. No.: B1160789
CAS No.: 6858-85-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prometaphanine involves several steps, starting with the extraction of the compound from the roots of Stephania japonica. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily used for research purposes. the extraction and purification methods used in laboratory settings can be scaled up for industrial production if needed.

Chemical Reactions Analysis

Types of Reactions

Prometaphanine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Prometaphanine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying the chemical properties of alkaloids.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of Prometaphanine involves its interaction with various molecular targets and pathways. As an alkaloid, it can interact with receptors and enzymes in biological systems, leading to various physiological effects. The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to modulate cellular signaling pathways and affect gene expression .

Comparison with Similar Compounds

Prometaphanine can be compared with other alkaloids derived from plants, such as:

    Morphine: An alkaloid derived from the opium poppy, used for its analgesic properties.

    Quinine: An alkaloid derived from the bark of the cinchona tree, used for its antimalarial properties.

    Atropine: An alkaloid derived from the deadly nightshade plant, used for its anticholinergic effects.

Uniqueness

This compound is unique due to its specific chemical structure and the biological activities it exhibits. Unlike other alkaloids, this compound has a distinct molecular formula and specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-21-10-9-19-8-7-15(25-3)18(23)20(19,21)11-13(22)12-5-6-14(24-2)17(26-4)16(12)19/h5-7,13,22H,8-11H2,1-4H3/t13-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJRBUGBSKAUMI-CJMONDIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Prometaphanine and where is it found?

A1: this compound is an alkaloid isolated from the plant Stephania japonica Miers, a species of climbing shrub found in Taiwan. [] This plant belongs to the Menispermaceae family, known for its diverse array of alkaloids. []

Q2: What is the significance of determining the structure of this compound?

A2: Understanding the structure of natural products like this compound is crucial for several reasons. It allows scientists to:

  • Investigate structure-activity relationships: By comparing the structure of this compound to other alkaloids with known biological activities, researchers can begin to understand which structural features are responsible for specific effects. [] This knowledge can guide the development of new drugs or tools for chemical biology research.

Q3: What methods were used to determine the structure of this compound?

A3: While the abstracts provided don't detail the specific techniques, the title of one paper mentions "Studies on the alkaloids of menispermaceous plants", suggesting that a combination of extraction, separation, and spectroscopic methods were employed. [] These methods likely include:

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